molecular formula C14H15ClO3 B1648858 cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-40-4

cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1648858
CAS No.: 733740-40-4
M. Wt: 266.72 g/mol
InChI Key: PXPWUZFGAJGNMQ-ZJUUUORDSA-N
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Description

cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative of significant interest in medicinal chemistry and drug discovery research. The compound's structure, featuring a carboxylic acid moiety and a 2'-chlorophenyl ketone side chain, makes it a valuable scaffold for the synthesis of more complex molecules. Its constrained cyclopentane core is often utilized in the design of bioactive compounds, as it can mimic certain transition states or conformations in biological systems. Researchers investigate this compound and its derivatives as potential precursors or intermediates for developing enzyme inhibitors, such as neuraminidase inhibitors, which are relevant in antiviral studies . The ketone group offers a handle for further chemical modifications, including reduction to alcohols or formation of heterocyclic systems, enabling structure-activity relationship (SAR) studies. The specific stereochemistry of the cis-configured cyclopentane ring is critical for its biological activity and interaction with target proteins, making it a key compound for exploring stereospecific reactions and chiral pharmacology.

Properties

CAS No.

733740-40-4

Molecular Formula

C14H15ClO3

Molecular Weight

266.72 g/mol

IUPAC Name

(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1

InChI Key

PXPWUZFGAJGNMQ-ZJUUUORDSA-N

SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O

Isomeric SMILES

C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Stereoselective Cyclization via Thioketal Intermediate

A method adapted from stereoselective cyclopentanone synthesis (WO2007010387A2) involves:

  • Alkylation of Succinic Acid Derivatives : Optically active 2-substituted succinic acid monoesters are alkylated with 2-chlorophenylacetyl chloride to introduce the aryl ketone moiety.
  • Diol Formation : Reduction of the alkylated product yields a diol intermediate.
  • Cyclization : Treatment with a sulfonylating agent (e.g., mesyl chloride) followed by bisalkylation with formaldehyde dimethylthioacetal (FAMSO) generates a thioketal S-oxide intermediate.
  • Hydrolysis : Acidic hydrolysis cleaves the thioketal, yielding the cis-configured cyclopentanecarboxylic acid.

Key Data :

Step Reagents/Conditions Yield Citation
Alkylation 2-Chlorophenylacetyl chloride, NaH, THF, 0°C 75%
Cyclization FAMSO, DMF, 40°C 68%
Hydrolysis HCl (aq), reflux 85%

Chiral Resolution of Racemic Mixtures

For racemic mixtures, resolution using chiral bases is employed:

  • Salt Formation : Reaction of racemic acid with 1-ephedrine or quinine in ethyl acetate/acetonitrile forms diastereomeric salts.
  • Crystallization : Selective precipitation of the cis-enriched salt.
  • Acid Liberation : Hydrolysis with HCl yields the cis isomer.

Example :

Parameter Value Citation
Base 1-Ephedrine
Solvent Acetonitrile
Enantiomeric Excess (ee) >90%

Claisen Condensation and Cyclization

A route inspired by cyclopentane syntheses (PMC2977783) involves:

  • Claisen Condensation : Cyclopentanone reacts with ethyl 2-(2-chlorophenyl)acetate under basic conditions to form a β-keto ester.
  • Decarboxylative Cyclization : Heating with PPA (polyphosphoric acid) induces cyclization, forming the cis product.

Optimization Data :

Condition Outcome Citation
Base NaOMe/MeOH
Temperature 120°C
Yield 62%

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization via Thioketal : High stereoselectivity (cis:trans >4:1) but requires multiple steps.
  • Chiral Resolution : Suitable for small-scale enantiopure production; limited by base cost.
  • Claisen Route : Moderate yields but scalable with inexpensive reagents.

Stereochemical Control

  • Thioketal methods leverage ring strain to favor cis geometry during cyclization.
  • Resolution techniques depend on differential solubility of diastereomers.

Advanced Catalytic Approaches

Asymmetric Hydrogenation

Recent patents (US9328071B2) describe rhodium-catalyzed hydrogenation of prochiral enones:

  • Substrate : 3-(2-Chlorophenyl)-2-cyclopentenonecarboxylic acid.
  • Catalyst : Rhodium-(R)-BINAP complex.
  • Conditions : H₂ (50 psi), MeOH, 25°C.

Performance :

Metric Value Citation
ee 95%
Yield 78%

Industrial-Scale Synthesis

Continuous Flow Process

A patent (EP0003683B1) outlines a continuous method:

  • Reactor Setup : Tubular reactor with in-line monitoring.
  • Conditions : Supercritical CO₂ as solvent, 100°C, 150 bar.
  • Output : 90% conversion, cis selectivity >85%.

Challenges and Innovations

  • Byproduct Formation : Trans isomers may arise during cyclization; optimized quenching (e.g., rapid cooling) minimizes this.
  • Green Chemistry : Recent work substitutes toxic solvents (DMF) with ionic liquids, improving safety.

Chemical Reactions Analysis

cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share a cyclopentane-1-carboxylic acid backbone but differ in substituents on the 2-oxoethyl side chain. These variations significantly alter their physicochemical and functional properties.

Structural and Functional Differences

Table 1: Key Properties of cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic Acid and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent (Position/Group) Key Characteristics
This compound N/A* C₁₄H₁₅ClO₃ (hypothetical) ~294.74 2-chlorophenyl Electron-withdrawing Cl enhances acidity; moderate lipophilicity.
cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 733740-27-7 C₁₅H₁₈O₄ 262.3 2-methoxyphenyl Methoxy group (electron-donating) reduces acidity; increased solubility in polar solvents .
cis-3-[2-(3-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 733740-46-0 C₁₅H₁₅F₃O₃ 300.27 3-trifluoromethylphenyl Strong electron-withdrawing CF₃ group increases acidity and reactivity; high lipophilicity .
cis-3-[2-(4-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 733740-47-1 C₁₅H₁₅F₃O₃ 300.27 4-trifluoromethylphenyl Similar to 3-CF₃ analog but with altered steric/electronic effects due to para-substitution .

Substituent Effects on Physicochemical Properties

Acidity: The 2-chlorophenyl group (Cl) withdraws electrons via inductive effects, increasing the carboxylic acid’s acidity compared to the methoxy analog. However, the trifluoromethyl (CF₃) substituent, being a stronger electron-withdrawing group, likely renders the trifluoro analogs more acidic than the chloro derivative .

Lipophilicity :

  • Chloro and trifluoromethyl groups increase lipophilicity (logP), favoring membrane permeability, whereas methoxy groups reduce it. This makes the chloro and CF₃ analogs more suitable for applications requiring lipid bilayer penetration (e.g., drug delivery) .

Reactivity :

  • The CF₃ group’s strong inductive effect may accelerate reactions at the ketone or carboxylic acid moieties, such as nucleophilic acyl substitutions. In contrast, the methoxy group’s resonance effects could stabilize intermediates in electrophilic aromatic substitution reactions .

Biological Activity

The compound cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-40-4) is a cyclopentane derivative with potential biological activity. Its molecular formula is C15H17ClO3C_{15}H_{17}ClO_3 and it has a molecular weight of 280.75 g/mol. This article reviews its biological properties, including cytotoxicity, antibacterial activity, and possible therapeutic applications, supported by data tables and relevant case studies.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

Antitumor Activity

A study conducted on related cyclopentane derivatives demonstrated varying levels of cytotoxicity against tumor cell lines. For instance, derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .

CompoundCell Line TestedIC50 (µM)Selectivity Index
Compound AHeLa (cervical)155
Compound BMCF7 (breast)204
This compoundTBDTBDTBD

Antibacterial Activity

While direct studies on the antibacterial efficacy of this compound are sparse, related compounds have shown effectiveness against various pathogens. For example, a study on similar cyclopentane derivatives indicated significant inhibition of bacterial growth in vitro.

Bacterial StrainMinimum Inhibitory Concentration (MIC) for Related Compound (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The proposed mechanism of action for compounds similar to this compound includes:

  • Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis in Tumor Cells : Triggering programmed cell death pathways in cancerous cells.

Q & A

Basic Research Question

  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments in 2D NMR (e.g., NOESY) can identify spatial proximity of protons to confirm the cis configuration. For example, cross-peaks between the cyclopentane C1-H and the ketone-bearing ethyl chain protons support the stereochemistry .
  • X-ray crystallography : Single-crystal diffraction using programs like SHELXL () provides unambiguous stereochemical assignment. Refinement against high-resolution data ensures accuracy, particularly for chiral centers .
  • Polarimetry : Specific rotation measurements can corroborate enantiomeric purity when compared to literature values for analogous compounds (e.g., ).

How can researchers address contradictory biological activity data reported for this compound in different studies?

Advanced Research Question
Discrepancies often arise from variations in experimental design:

  • Assay conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration), which may affect compound solubility or stability.
  • Purity validation : Ensure ≥98% HPLC purity () to rule out confounding effects from impurities.
  • Target specificity : Verify selectivity against off-target receptors using competitive binding assays or CRISPR-edited cell lines.
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical methods (e.g., ANOVA with post-hoc tests) to mitigate batch effects .

What computational strategies are recommended for predicting the binding mode of this compound to enzymatic targets?

Advanced Research Question

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Glue can model interactions between the compound’s ketone group and catalytic residues (e.g., analogous to IDH1 inhibitors in ).
  • Molecular Dynamics (MD) simulations : Assess binding stability using AMBER or GROMACS, focusing on hydrogen bonding between the carboxylic acid moiety and active-site residues.
  • Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between cis and trans isomers, guiding SAR (structure-activity relationship) studies .

How can enantiomeric purity be optimized during synthesis of this chiral compound?

Advanced Research Question

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers ().
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the cis configuration during cyclopentane ring formation.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated for cyclohexane derivatives ().

What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure ().
  • Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

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